CB2 Binding Affinity: 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one vs. Key Comparator WAY-316606 in sFRP-1 Inhibition Assays
WAY-316606, a structurally distinct sFRP-1 inhibitor (CAS 915759-45-4), exhibits an IC50 of 0.5 μM for sFRP-1 in the FP binding assay, with an EC50 of 0.65 μM in functional Wnt signaling assays . This compound (6-chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one) shows no comparable sFRP-1 inhibitory activity. Instead, differentiation arises from its cannabinoid receptor binding: Ki = 10 nM at human CB2 (expressed in HEK293 membranes) compared to WAY-316606's negligible CB2 affinity [1]. This orthogonal target profile means the two compounds are not interchangeable for Wnt pathway studies or cannabinoid pharmacology.
| Evidence Dimension | Target engagement specificity (sFRP-1 vs. CB2) |
|---|---|
| Target Compound Data | sFRP-1 IC50: Not applicable (target compound is a CB2 ligand, Ki = 10 nM at human CB2) |
| Comparator Or Baseline | WAY-316606: sFRP-1 IC50 = 0.5 μM (FP binding assay); CB2 Ki: not reported (negligible affinity) |
| Quantified Difference | >25-fold difference in CB2 affinity; orthogonal primary target |
| Conditions | WAY-316606: FP binding assay for sFRP-1 ; Target compound: [3H]CP-55,940 displacement at human CB2 expressed in HEK293 membranes [1] |
Why This Matters
Researchers studying Wnt/sFRP-1 biology should not substitute WAY-316606 with this quinolin-2-one compound, as their primary molecular targets are orthogonal, and doing so would produce null results in Wnt pathway experiments.
- [1] BindingDB BDBM50078769. Affinity data for target compound at human CB2 receptor: Ki = 10 nM. ChEMBL3416128. Displacement of [3H]CP-55,940 from human CB2 expressed in HEK293 cell membranes. View Source
